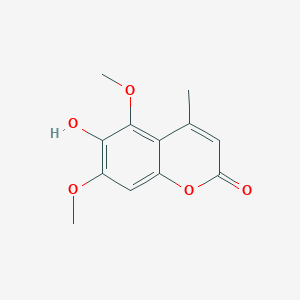
6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. The compound 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin has garnered interest due to its potential pharmacological properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For example, the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride or zinc chloride can yield 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin .
Industrial Production Methods
Industrial production of coumarin derivatives, including 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The methoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin has several applications in scientific research:
作用机制
The mechanism of action of 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
相似化合物的比较
Similar Compounds
4-Methyl-6,7-dihydroxycoumarin: Similar structure but lacks the methoxy groups at the 5 and 7 positions.
7-Hydroxy-4-methylcoumarin: Lacks the methoxy groups and has a hydroxyl group at the 7 position.
4-Methyl-7-oxy-glucoside coumarin: Contains a glucoside moiety instead of methoxy groups.
Uniqueness
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
属性
CAS 编号 |
107055-08-3 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
6-hydroxy-5,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-9(13)17-7-5-8(15-2)11(14)12(16-3)10(6)7/h4-5,14H,1-3H3 |
InChI 键 |
WXTIUSAQMSOLIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=CC(=C(C(=C12)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
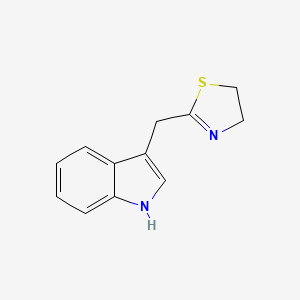
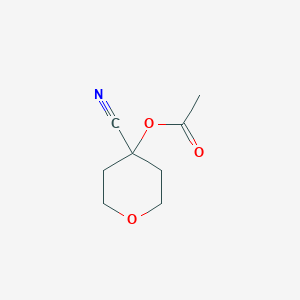
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
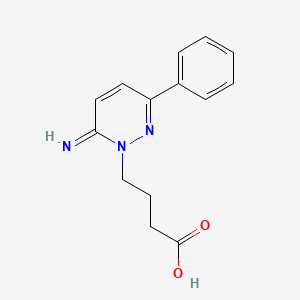
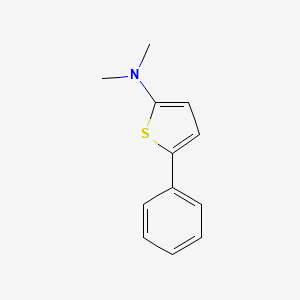
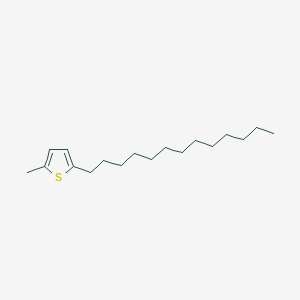
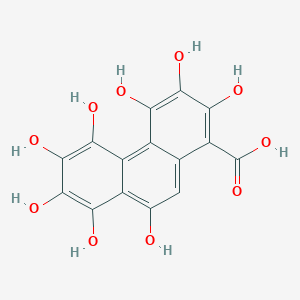
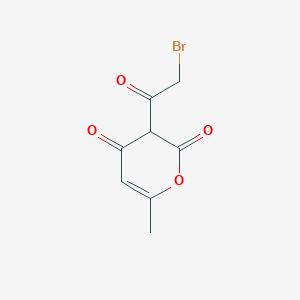
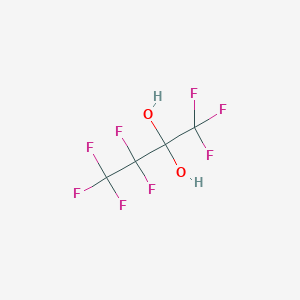
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

